molecular formula C7H11F3O2 B8258005 7,7,7-Trifluoroheptanoic acid

7,7,7-Trifluoroheptanoic acid

Cat. No.: B8258005
M. Wt: 184.16 g/mol
InChI Key: YXVKAINKWUPSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7,7-Trifluoroheptanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a heptanoic acid chain. This compound is known for its unique chemical properties, which are influenced by the trifluoromethyl group. The presence of fluorine atoms significantly alters the compound’s reactivity and stability, making it a valuable substance in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of heptanoic acid with trifluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of 7,7,7-Trifluoroheptanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 7,7,7-Trifluoroheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

7,7,7-Trifluoroheptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and stability.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 7,7,7-Trifluoroheptanoic acid exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

    Heptanoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    Trifluoroacetic acid: Contains a trifluoromethyl group but has a shorter carbon chain, leading to different physical and chemical properties.

    Perfluoroheptanoic acid: Fully fluorinated heptanoic acid with distinct properties compared to 7,7,7-Trifluoroheptanoic acid.

Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and enhanced stability.

Properties

IUPAC Name

7,7,7-trifluoroheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVKAINKWUPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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